molecular formula C7H16N2 B1312490 Dimethyl-(S)-1-pyrrolidin-2-ylmethyl-amine CAS No. 29618-57-3

Dimethyl-(S)-1-pyrrolidin-2-ylmethyl-amine

Cat. No.: B1312490
CAS No.: 29618-57-3
M. Wt: 128.22 g/mol
InChI Key: SGIJBHQBXMMPRH-ZETCQYMHSA-N
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Description

1 Structural Characterization

Molecular Architecture and Stereochemical Configuration

N,N-Dimethyl-(S)-1-pyrrolidin-2-ylmethyl-amine (C₇H₁₇N₂) consists of a pyrrolidine ring (five-membered nitrogen-containing heterocycle) substituted at the 2-position with a (S)-configured methanamine group, which is further N,N-dimethylated (Figure 1). The molecule’s stereochemistry is defined by the absolute configuration at the pyrrolidine C2 carbon, where the amine group adopts the S-configuration.

Key structural features :

  • Pyrrolidine ring : Saturated, non-aromatic heterocycle with one nitrogen atom.
  • Dimethylamino group : Tertiary amine with two methyl substituents, enhancing steric bulk and electronic effects.
  • Chirality : The C2 center creates enantiomeric specificity, influencing molecular recognition and reactivity.
Parameter Value Source
Molecular Formula C₇H₁₇N₂
Molecular Weight 129.23 g/mol
Configuration (S)-enantiomer
Steric and Electronic Effects

The dimethylamino group introduces significant steric hindrance, which may influence the pyrrolidine ring’s puckering and intermolecular interactions. The nitrogen atom in the pyrrolidine ring contributes to hydrogen bonding or dipole-dipole interactions, as observed in related pyrrolidine derivatives.

X-ray Crystallographic Analysis of Chiral Centers

Crystallographic data provide insights into the spatial arrangement of the molecule and its chiral environment. While direct X-ray data for N,N-dimethyl-(S)-1-pyrrolidin-2-ylmethyl-amine are limited, structural analogs reveal trends in pyrrolidine-based systems:

Case Study: Pyrrolidine Derivatives
  • Crystal Packing : Pyrrolidine derivatives often crystallize in monoclinic or triclinic space groups (e.g., P2₁/c, P1). For example, dimethyl 2-oxo-4-(pyridin-2-yl)-6-(thiophen-2-yl)cyclohex-3-ene-1,3-dicarboxylate adopts a triclinic P1 symmetry with Z = 1, contrasting with higher-symmetry monoclinic systems in related compounds.
  • Torsion Angles : Key torsion angles (e.g., C8—O3—C7—C2) dictate conformational flexibility. In cyclic systems, angles around 170° indicate planar arrangements, while deviations suggest puckering.
Compound Space Group Z Key Torsion Angle Source
Dimethyl 2-oxo-4-(pyridin-2-yl)... P1 1 −169.87°
Peptide dimethyl biphenyl hybrid Monoclinic 4 N/A
2-(Chloromethyl)-1H-perimidine Monoclinic 4 N/A
Chiral Center Analysis

In chiral pyrrolidines, the C2 configuration influences hydrogen-bonding networks. For example, in (S)-N,N-dimethyl(pyrrolidin-2-yl)methanamine hydrochloride, the S-configuration likely positions the dimethylamino group for optimal intermolecular interactions, such as hydrogen bonds or van der Waals contacts.

Comparative Conformational Analysis with Pyrrolidine Derivatives

The pyrrolidine ring’s puckering (envelope conformations) is influenced by substituents and chiral centers. Below is a comparison with structurally related compounds:

Pyrrolidine Puckering Modes
  • Down Pucker : Nitrogen atom axial; C2 and C5 equatorial.
  • Up Pucker : Nitrogen atom equatorial; C2 and C5 axial.
Compound Puckering Mode Reason Source
Cis-proline Down Steric clash reduction
Trans-proline Up/Down (mixed) Flexible backbone interactions
N,N-Dimethylpyrrolidine Down Methyl groups stabilize axial N
Impact of Substituents on Conformation
  • Dimethylamino Group : The bulky dimethylamino group at C2 likely forces the pyrrolidine ring into a Down pucker to minimize steric strain, as seen in fluorinated proline derivatives.
  • Chiral Centers : The (S)-configuration may introduce asymmetry, favoring specific pucker states. For example, in (S)-pyrrolidin-2-ylmethylamine derivatives, the Down pucker is prevalent in solution.

Properties

IUPAC Name

N,N-dimethyl-1-[(2S)-pyrrolidin-2-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2/c1-9(2)6-7-4-3-5-8-7/h7-8H,3-6H2,1-2H3/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGIJBHQBXMMPRH-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1CCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C[C@@H]1CCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60427991
Record name N,N-dimethyl-1-[(2S)-pyrrolidin-2-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60427991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29618-57-3
Record name N,N-dimethyl-1-[(2S)-pyrrolidin-2-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60427991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl-(S)-1-pyrrolidin-2-ylmethyl-amine typically involves the reaction of pyrrolidine with dimethylamine under specific conditions. One common method includes the use of a catalyst to facilitate the reaction, ensuring high yield and purity of the product. The reaction is generally carried out in an inert atmosphere to prevent any side reactions.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to consistent product quality. The use of automated systems also enhances the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Dimethyl-(S)-1-pyrrolidin-2-ylmethyl-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of secondary amines.

    Substitution: Nucleophilic substitution reactions are common, where the amine group can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.

    Substitution: Alkyl halides, acyl chlorides; reactions are often conducted in the presence of a base to neutralize the by-products.

Major Products Formed

    Oxidation: N-oxides

    Reduction: Secondary amines

    Substitution: Various substituted amines depending on the reagents used

Scientific Research Applications

Key Reactions

  • Oxidation : Can be oxidized to form N-oxides using agents such as hydrogen peroxide.
  • Reduction : Reduction reactions with lithium aluminum hydride yield secondary amines.
  • Substitution : Nucleophilic substitution allows for the introduction of various functional groups.

Chemistry

Dimethyl-(S)-1-pyrrolidin-2-ylmethyl-amine serves as a building block in organic synthesis, particularly in the creation of chiral compounds. Its ability to facilitate asymmetric synthesis makes it valuable in developing pharmaceuticals where chirality is crucial.

Biology

In biological research, this compound is utilized to investigate enzyme mechanisms and as a ligand in biochemical assays. Its interactions with enzymes can provide insights into metabolic pathways and the development of enzyme inhibitors.

Medicine

The compound is being explored for potential applications in pharmacology, particularly for synthesizing drugs aimed at treating neurological disorders. Its role in drug design is underscored by its ability to form complex structures that can interact with biological targets effectively .

Industry

In industrial applications, this compound is used in the production of specialty chemicals and as an intermediate in agrochemical manufacturing. Its versatility allows it to be incorporated into various chemical processes, enhancing product diversity .

Comparison of Applications

Field Application Description
ChemistryBuilding BlockEssential for synthesizing chiral compounds in organic chemistry
BiologyEnzyme MechanismsUsed to study enzyme interactions and develop inhibitors
MedicineDrug DevelopmentInvestigated for potential use in pharmaceuticals targeting neurological issues
IndustrySpecialty Chemicals ProductionActs as an intermediate in agrochemical synthesis

Case Study 1: Pharmacological Development

A study highlighted the use of this compound in synthesizing novel compounds aimed at treating respiratory syncytial virus (RSV). Researchers modified the compound to enhance its antiviral activity through structural optimization, demonstrating its potential as a lead compound in drug discovery .

Case Study 2: Enzyme Inhibition

Research focused on the interaction of this compound with specific enzymes involved in metabolic pathways. The findings revealed that this compound could serve as a potent inhibitor, providing insights into developing therapeutic agents targeting metabolic disorders .

Mechanism of Action

The mechanism by which Dimethyl-(S)-1-pyrrolidin-2-ylmethyl-amine exerts its effects involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can influence various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Observations:

Bulky substituents (e.g., methoxydiphenyl in compound 1b) reduce solubility but improve stereochemical control in catalytic applications .

Stereochemical Influence: All listed compounds retain the (S)-configuration at the pyrrolidine C2 position, critical for enantioselectivity.

Synthetic Accessibility :

  • Allyl- and isopropyl-substituted analogues are synthesized via reductive amination or carboxamide reductions, whereas methoxydiphenyl derivatives require multi-step functionalization, highlighting trade-offs between complexity and functionality .

Challenges and Limitations

  • Stereochemical Purity : Achieving high enantiomeric excess in synthesis remains challenging for chiral pyrrolidines, as seen in the 72% yield of (S)-(1-Allylpyrrolidine-2-yl)methanamine .
  • Solubility : Hydrophobic substituents (e.g., diphenyl groups) limit aqueous solubility, whereas dimethylamine improves it, indicating a balance between functionality and practicality .

Biological Activity

Dimethyl-(S)-1-pyrrolidin-2-ylmethyl-amine, a chiral amine with a pyrrolidine ring, has garnered attention in various fields of scientific research due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and applications in medicine and industry, supported by data tables and case studies.

Overview of the Compound

This compound (CAS Number: 29618-57-3) is primarily utilized as a building block in organic synthesis and has potential applications in pharmacology, particularly for neurological disorders. Its unique structure allows it to interact with various biological targets, making it a subject of interest for medicinal chemists.

Synthesis

The synthesis of this compound typically involves the reaction of pyrrolidine with dimethylamine. This reaction is often catalyzed to enhance yield and purity, conducted under inert conditions to minimize side reactions. In industrial settings, continuous flow reactors are employed for large-scale production, ensuring consistent quality and efficiency.

Synthetic Route Example

StepReagentsConditionsYield
1Pyrrolidine + DimethylamineCatalytic conditionsHigh
2PurificationInert atmosphere>90%

Biological Mechanisms

This compound functions primarily as a ligand that binds to specific receptors or enzymes, modulating their activity. This interaction can influence various biochemical pathways, leading to significant changes in cellular functions. The precise molecular targets and pathways depend on the context of its application .

  • Ligand Binding : Interacts with receptors/enzyme active sites.
  • Pathway Modulation : Influences signaling cascades affecting cell behavior.

Research Findings

Recent studies have explored the compound's antibacterial and antifungal properties, demonstrating its potential as an antimicrobial agent. For instance, certain pyrrolidine derivatives have shown effective inhibition against both Gram-positive and Gram-negative bacteria .

Case Study: Antimicrobial Activity

A study evaluated various pyrrolidine derivatives for their antimicrobial efficacy:

CompoundMIC (mg/mL)Activity Against
PA-10.0039S. aureus
PA-10.025E. coli

The compound PA-1 exhibited complete bactericidal activity against S. aureus and E. coli within 8 hours .

Applications in Medicine

This compound has been investigated for its role in drug development targeting neurological disorders. Its structural characteristics make it a valuable scaffold for synthesizing new pharmacological agents that can modulate neurochemical pathways .

Potential Therapeutic Uses

  • Neurological Disorders : Investigated for potential therapeutic effects.
  • Antibiotic Development : Explored as a base for novel antibiotics.

Q & A

Q. What are the key synthetic methodologies for enantioselective synthesis of Dimethyl-(S)-1-pyrrolidin-2-ylmethyl-amine, and how do reaction conditions influence stereochemical outcomes?

Methodological Answer: Enantioselective synthesis typically involves reductive amination or catalytic asymmetric methods. For chiral amines like this compound, stereochemical control is achieved using chiral catalysts (e.g., transition-metal complexes) or enantiopure precursors. For example, reductive amination of a ketone precursor with dimethylamine in the presence of a chiral catalyst (e.g., Ru-based catalysts) can yield the desired (S)-enantiomer. Reaction conditions such as temperature (optimized at 25–50°C), solvent polarity (e.g., methanol or THF), and catalyst loading (0.5–2 mol%) critically influence yield and enantiomeric excess (ee). Analytical techniques like chiral HPLC or NMR with chiral shift reagents are essential for verifying stereochemical purity .

Q. How can researchers structurally characterize this compound, and what analytical techniques are most effective for confirming its configuration?

Methodological Answer: A combination of spectroscopic and chromatographic methods is required:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the backbone structure, while NOESY or COSY experiments resolve stereochemistry.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular formula.
  • Chiral Analysis : Chiral HPLC or circular dichroism (CD) quantifies enantiomeric excess.
  • X-ray Crystallography : Absolute configuration determination for crystalline derivatives.
    For example, a ¹H NMR splitting pattern in the pyrrolidine ring protons can indicate chiral center interactions .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize reaction parameters for scaling up this compound synthesis while maintaining enantioselectivity?

Methodological Answer: DoE frameworks (e.g., factorial design or response surface methodology) systematically evaluate variables like catalyst loading, temperature, and solvent ratio. For instance:

  • 2³ Factorial Design : Test 3 factors (catalyst, temperature, solvent) at 2 levels to identify interactions.
  • Central Composite Design : Optimize non-linear relationships between variables.
    Post-analysis via ANOVA determines significant factors. A case study showed that optimizing H₂ pressure (10–20 bar) in reductive amination improved ee from 85% to 98% while reducing reaction time by 30% .

Q. How can contradictory data in catalytic activity studies of this compound be resolved, particularly in enzyme inhibition assays?

Methodological Answer: Contradictions often arise from assay conditions (e.g., pH, buffer composition) or enzyme source variability. Strategies include:

  • Standardized Protocols : Use uniform buffer systems (e.g., Tris-HCl at pH 7.4) and recombinant enzymes to minimize batch differences.
  • Dose-Response Curves : Calculate IC₅₀ values across multiple replicates to assess reproducibility.
  • Computational Docking : Molecular dynamics simulations (e.g., AutoDock Vina) predict binding affinities and identify key interactions (e.g., hydrogen bonds with active-site residues). A study reconciling IC₅₀ discrepancies found that ionic strength variations altered ligand-enzyme binding kinetics .

Q. What computational approaches are recommended for studying the compound’s interactions with biological targets, such as G-protein-coupled receptors (GPCRs)?

Methodological Answer:

  • Molecular Docking : Use software like Schrödinger Suite or GROMACS to model ligand-receptor binding.
  • QM/MM Simulations : Combine quantum mechanics (for ligand) and molecular mechanics (for receptor) to study electronic interactions.
  • Free Energy Perturbation (FEP) : Predict binding free energy changes for mutagenesis studies.
    For example, FEP analysis revealed that replacing a methyl group with ethyl in the pyrrolidine ring increased GPCR binding affinity by 1.2 kcal/mol .

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